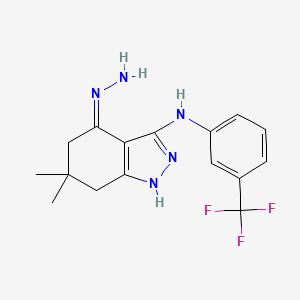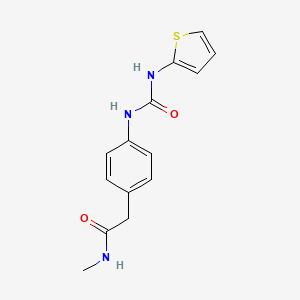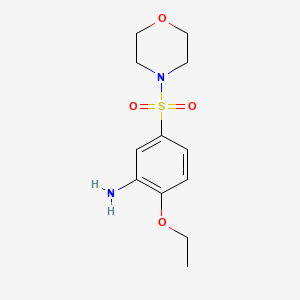
2-Ethoxy-5-(morpholine-4-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2O4S/c1-2-18-12-4-3-10 (9-11 (12)13)19 (15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Fluorescence-Based Applications : One study discusses a compound exhibiting fluorescence intensification with temperature increases, suggesting potential use in temperature detection applications. This property is based on the compound's ability to activate more vibrational bands and stronger TICT (Twisted Intramolecular Charge Transfer) emissions upon heating (Cao et al., 2014).
Kinase Inhibition : Another research area involves the optimization of quinolinecarbonitriles as potent inhibitors of Src kinase activity. These inhibitors, which include derivatives of aniline, are significant in the context of cellular proliferation and tumor growth inhibition (Boschelli et al., 2001).
Chemical Synthesis : The compound has been used in various chemical synthesis processes. For instance, research on the cyclization of benzoate derivatives to produce anilides of dihydroquinoline-3-sulfonic acid highlights the role of such compounds in complex chemical reactions (Ukrainets et al., 2014).
Spectroscopic Studies : A study on the solvent properties of tetraalkylammonium sulfonates, including morpholinopropanesulfonic acid, demonstrates the use of such compounds in spectroscopic and chromatographic methods, which are vital in analytical chemistry (Poole et al., 1989).
Electrochemical Synthesis : Research on the electrochemical synthesis of sulfonamide derivatives, involving the oxidation of diethoxy-morpholinoaniline, highlights its role in creating new chemical entities. This is particularly significant in the synthesis of sulfonamide derivatives via anodic oxidation (Beiginejad & Nematollahi, 2014).
Pharmaceutical Research : A study on a novel hydrogen sulfide–releasing molecule, which includes a morpholino group, illustrates its potential in pharmaceutical research, particularly in investigating cardiovascular biology and developing treatments for cardiovascular diseases (Li et al., 2008).
Protecting Group in Oligonucleotide Synthesis : The compound has been used as a protecting group in the synthesis of oligonucleotides, a critical process in genetic research and molecular biology (Claesen et al., 1984).
Polymer Science : In the field of polymer science, the compound's derivatives have been utilized in understanding the formation mechanisms of polymers like polyaniline, which is significant for material science and engineering (Luo et al., 2011).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
2-ethoxy-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12-4-3-10(9-11(12)13)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXULWZPHEQZNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)
![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)
![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)
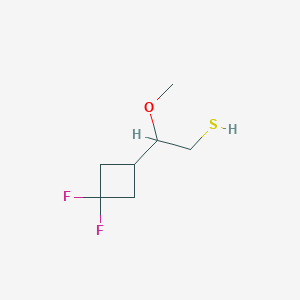
![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)
![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)
![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)
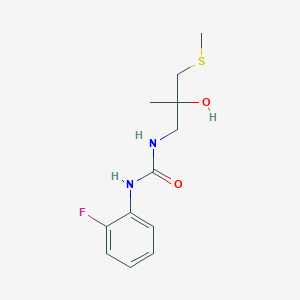
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)
